2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid” consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms .Physical And Chemical Properties Analysis
“2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid” is a solid substance . It has a molecular weight of 142.11 . The compound should be stored in a refrigerator .Scientific Research Applications
Medicine
Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Agriculture
Pyrazole is a fundamental element present in various small molecules, exhibiting a diverse array of agricultural activities .
Organic Synthesis
Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group .
Synthesis of Condensed Pyrazoles
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate derivatives have been used as precursors in cross-coupling reactions to synthesize various condensed pyrazoles. These compounds have applications in organic and medicinal chemistry transformations.
Insecticides
5-Aminopyrazole derivatives are potent gamma-aminobutyric acid (GABA) inhibitors with selectivity toward insect versus mammalian receptors . This makes them effective as insecticides.
Antifungal Agents
5-Aminopyrazole derivatives have also been found to be effective antifungal agents .
Antibacterial Agents
In addition to their antifungal properties, 5-aminopyrazole derivatives have been found to be effective antibacterial agents .
Pharmaceutical Industry
The imidazole ring, which is similar to the pyrazole ring, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . It has become an important synthon in the development of new drugs .
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
It has been found that similar compounds have shown binding affinity towards certain protein receptors .
Mode of Action
It is known that many heterocyclic compounds interact with their targets through the formation of hydrogen bonds .
Biochemical Pathways
It is known that many heterocyclic compounds have broad biological activities and can affect multiple pathways .
Result of Action
Similar compounds have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
This compound, like many other heterocyclic compounds, holds promise for the development of new drugs .
properties
IUPAC Name |
2-methyl-5-oxo-1H-pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-3(5(9)10)2-4(8)6-7/h2H,1H3,(H,6,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVOOWWSQZFRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482272 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 2,5-dihydro-2-methyl-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58365-04-1 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 2,5-dihydro-2-methyl-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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